molecular formula C24H25FN6O2 B2860421 7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 847407-85-6

7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2860421
CAS No.: 847407-85-6
M. Wt: 448.502
InChI Key: NAJRKVZNOAZKNT-UHFFFAOYSA-N
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Description

7-Benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a benzyl group at position 7, a 4-(2-fluorophenyl)piperazinylmethyl substituent at position 8, and a methyl group at position 3. This compound shares a scaffold with xanthine derivatives (e.g., caffeine, theophylline) but is distinguished by its complex substitution pattern, particularly the fluorophenyl-piperazine moiety, which may enhance receptor binding affinity or modulate pharmacokinetic properties .

Properties

CAS No.

847407-85-6

Molecular Formula

C24H25FN6O2

Molecular Weight

448.502

IUPAC Name

7-benzyl-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C24H25FN6O2/c1-28-22-21(23(32)27-24(28)33)31(15-17-7-3-2-4-8-17)20(26-22)16-29-11-13-30(14-12-29)19-10-6-5-9-18(19)25/h2-10H,11-16H2,1H3,(H,27,32,33)

InChI Key

NAJRKVZNOAZKNT-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives are widely explored for their diverse pharmacological activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Purine-2,6-Dione Derivatives

Compound Name 7-Substituent 8-Substituent 3-Substituent Molecular Formula Molecular Weight Key Features/Activities Source (Evidence)
Target Compound Benzyl [4-(2-Fluorophenyl)piperazin-1-yl]methyl Methyl C₂₅H₂₆FN₅O₂ 463.51 Fluorophenyl-piperazine enhances lipophilicity; potential CNS activity -
7-(4-Fluorobenzyl)-8-[4-(2-hydroxyethyl)piperazinyl]-1,3-dimethylpurine-2,6-dione 4-Fluorobenzyl 4-(2-Hydroxyethyl)piperazinyl Methyl C₂₁H₂₆FN₅O₃ 427.47 Hydroxyethyl group improves solubility; tested in radiopharmaceutical synthesis
7-Benzyl-8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethylpurine-2,6-dione (Y600-2823) Benzyl 4-[Hydroxy(diphenyl)methyl]piperidin-1-yl Methyl C₃₂H₃₃N₅O₃ 535.65 Bulky diphenyl group may hinder membrane permeability
1,3-Dimethyl-8-[(3-methylbutyl)amino]-7-(3-methylbenzyl)purine-2,6-dione (Y600-2644) 3-Methylbenzyl (3-Methylbutyl)amino Methyl C₂₀H₂₇N₅O₂ 369.47 Aliphatic amino group reduces aromatic interactions
7-[(4-Chlorophenyl)methyl]-8-[3-(trifluoromethoxy)phenoxy]-1-(3-hydroxypropyl)purine-2,6-dione 4-Chlorobenzyl 3-(Trifluoromethoxy)phenoxy - C₂₃H₂₁ClF₃N₅O₅ 563.90 TRPC4/5 inhibitor; halogenated substituents boost target selectivity
Dasantafil (7-(3-bromo-4-methoxybenzyl)-1-ethyl-8-[(1R,2R)-2-hydroxycyclopentylamino]purine-2,6-dione) 3-Bromo-4-methoxybenzyl [(1R,2R)-2-Hydroxycyclopentyl]amino 2-Hydroxyethyl C₂₀H₂₅BrN₆O₄ 505.35 Cyclic hydroxyl group enhances stereospecific binding

Key Observations:

Substituent Effects on Lipophilicity: The 4-(2-fluorophenyl)piperazine group in the target compound increases lipophilicity compared to analogs with aliphatic or polar substituents (e.g., Y600-2644, ). Bulky groups like diphenylmethyl (Y600-2823) reduce solubility, limiting bioavailability .

Bioactivity Trends :

  • Halogenated derivatives (e.g., 4-chlorobenzyl in ) exhibit target-specific inhibition (e.g., TRPC4/5), indicating that electron-withdrawing groups may stabilize receptor-ligand interactions .
  • The hydroxyethyl group in ’s compound improves water solubility, making it suitable for radiopharmaceutical labeling (e.g., [¹⁸F] synthesis) .

Synthetic Accessibility :

  • Piperazine-containing derivatives (e.g., target compound, ) are synthesized via nucleophilic substitution or coupling reactions, as seen in similar purine derivatives (e.g., ) .
  • Complex substituents (e.g., Y600-2823) require multi-step synthesis with lower yields compared to simpler analogs .

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